2-Amino-4-Ethylpyridine CAS number and properties
2-Amino-4-Ethylpyridine CAS number and properties
An In-depth Technical Guide to 2-Amino-4-Ethylpyridine for Advanced Research and Development
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 2-Amino-4-Ethylpyridine (CAS No. 33252-32-3), a heterocyclic amine of significant interest to professionals in chemical synthesis and drug discovery. Its structure, combining a pyridine core with an amino group, makes it a versatile building block for more complex molecular architectures. This document moves beyond a simple data sheet to offer field-proven insights into its properties, synthesis, and applications, grounded in established chemical principles.
Core Compound Identification and Properties
Precise identification is the foundation of any chemical research. 2-Amino-4-Ethylpyridine is cataloged under several identifiers, ensuring unambiguous sourcing and regulatory compliance.
Table 1: Chemical Identifiers for 2-Amino-4-Ethylpyridine
| Identifier | Value |
|---|---|
| CAS Number | 33252-32-3[1][2] |
| IUPAC Name | 4-ethylpyridin-2-amine |
| Molecular Formula | C₇H₁₀N₂ |
| Molecular Weight | 122.17 g/mol |
| InChI Key | SJWHILBZPGQBJE-UHFFFAOYSA-N |
| SMILES | CCc1ccnc(N)c1 |
| Synonyms | 4-Ethyl-2-pyridinamine, 4-Ethyl-pyridin-2-ylamine |
The physical and chemical properties of a compound dictate its handling, storage, and reaction conditions. 2-Amino-4-Ethylpyridine is a solid at room temperature with solubility in a range of common organic solvents.
Table 2: Physicochemical Properties of 2-Amino-4-Ethylpyridine
| Property | Value | Source(s) |
|---|---|---|
| Appearance | White to pale cream or slightly brownish crystalline powder | [1][2] |
| Melting Point | 63.5 - 69.5 °C | [1][2] |
| Boiling Point | 100 - 103 °C / 4 mmHg | - |
| Solubility | Soluble in water, hexane, ethyl acetate, methyl tert-butyl ether | [3] |
| pKa (Predicted) | 7.29 ± 0.11 | - |
| Density (Predicted) | 1.037 ± 0.06 g/cm³ | - |
Synthesis and Purification Methodologies
The synthesis of 2-aminopyridine derivatives is a cornerstone of heterocyclic chemistry. While multiple routes exist, the Chichibabin reaction remains a classic and direct method for the amination of pyridine rings.[4][5] This approach is particularly relevant for producing 2-Amino-4-Ethylpyridine from the readily available starting material, 4-ethylpyridine.
Conceptual Synthesis Pathway: The Chichibabin Reaction
The reaction mechanism involves the nucleophilic addition of the amide anion (NH₂⁻) to the electron-deficient C2 position of the pyridine ring. The subsequent elimination of a hydride ion (H⁻) leads to aromatization and formation of the final product.[4][5]
Protocol 1: Laboratory-Scale Synthesis via Chichibabin Reaction
-
Rationale: This protocol uses a high-boiling inert solvent to achieve the necessary temperature for the reaction to proceed with an unactivated pyridine. The exclusion of moisture is critical as sodium amide reacts violently with water.
-
Preparation: Under an inert atmosphere (e.g., Nitrogen or Argon), charge a dry, three-necked flask equipped with a mechanical stirrer, reflux condenser, and thermometer with dry toluene or xylene.
-
Reagent Addition: Add 4-ethylpyridine (1.0 eq) to the solvent. With vigorous stirring, add sodium amide (NaNH₂) (1.1 - 1.5 eq) portion-wise. Causality: Using a slight excess of sodium amide ensures complete consumption of the starting material.
-
Reaction: Heat the mixture to reflux (typically 110-140 °C) and maintain for 4-6 hours. The reaction progress can be monitored by TLC or GC-MS by periodically quenching a small aliquot.
-
Quenching: After cooling the reaction mixture to room temperature, cautiously quench by the slow addition of water, followed by an aqueous solution of ammonium chloride to neutralize any remaining sodium amide.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with a suitable organic solvent such as ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a solvent system like hexane/ethyl acetate to yield pure 2-Amino-4-Ethylpyridine.
Chemical Reactivity and Applications in Drug Development
The utility of 2-Amino-4-Ethylpyridine stems from its bifunctional nature. The amino group can act as a nucleophile or be transformed into various functional groups, while the pyridine nitrogen provides a site for coordination or quaternization.
Key Application: Precursor for Imidazopyridine Derivatives
A documented application is its use as a key intermediate in the synthesis of complex heterocyclic systems.[1][2][3] Specifically, it serves as the starting material for preparing 1-ethyl-3-[5-(7-ethyl-imidazo[1,2-a]pyridin-2-yl)-2-hydroxy-phenyl]-urea, a molecule with a scaffold common in medicinal chemistry.
Potential as an Antibiotic Analogue and Research Probe
The compound is noted as an analogue of pirlimycin, an antibiotic.[3] While this does not guarantee biological activity, it provides a strong rationale for its inclusion in screening libraries for antibacterial drug discovery. Furthermore, the closely related compound, 2-Amino-4-methyl pyridine, is a well-characterized inhibitor of inducible nitric oxide synthase (iNOS).[6] This suggests that 2-Amino-4-Ethylpyridine could be a valuable tool for probing iNOS activity or as a starting point for developing novel selective inhibitors.
Analytical Characterization Workflow
Confirming the identity and purity of the synthesized compound is a non-negotiable step. A combination of spectroscopic and chromatographic methods provides a self-validating system of characterization.
Protocol 2: Standard Analytical Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Rationale: NMR provides the most definitive information about the carbon-hydrogen framework.
-
Procedure: Dissolve ~5-10 mg of the sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Expected ¹H NMR Spectrum:
-
A triplet and a quartet in the aliphatic region (~1.2 ppm and ~2.6 ppm, respectively) for the ethyl group protons.
-
Three distinct signals in the aromatic region (~6.3-7.9 ppm) corresponding to the three protons on the pyridine ring. The proton adjacent to the nitrogen (C6) will be the most downfield.
-
A broad singlet for the amino (-NH₂) protons, which may shift depending on concentration and solvent.
-
-
Expected ¹³C NMR Spectrum: Five distinct signals in the aromatic region for the pyridine carbons and two signals in the aliphatic region for the ethyl group carbons.
-
-
Infrared (IR) Spectroscopy:
-
Rationale: IR spectroscopy is used to confirm the presence of key functional groups.
-
Procedure: Analyze the sample as a KBr pellet or using an ATR accessory.
-
Expected Absorption Bands:
-
N-H stretching: Two characteristic bands in the region of 3300-3500 cm⁻¹ for the primary amine.
-
C-H stretching (aromatic): Bands just above 3000 cm⁻¹.
-
C-H stretching (aliphatic): Bands just below 3000 cm⁻¹.
-
C=C and C=N stretching (pyridine ring): Strong absorptions in the 1550-1650 cm⁻¹ region.[7]
-
N-H bending: A band around 1600 cm⁻¹.
-
-
-
Mass Spectrometry (MS):
-
Rationale: MS confirms the molecular weight of the compound.
-
Procedure: Analyze via GC-MS or LC-MS.
-
Expected Result: The molecular ion peak (M⁺) should be observed at m/z = 122.17.
-
Safety, Handling, and Storage
Adherence to safety protocols is paramount when working with any chemical reagent. 2-Amino-4-Ethylpyridine possesses several hazards that require careful management.
Table 3: GHS Hazard Information
| Hazard Class | Code | Statement |
|---|---|---|
| Acute Toxicity, Oral | H302 | Harmful if swallowed |
| Skin Corrosion/Irritation | H315 | Causes skin irritation |
| Serious Eye Damage/Irritation | H318 | Causes serious eye damage |
| STOT, Single Exposure | H335 | May cause respiratory irritation |
Source:
Protocol 3: Safe Handling and Storage
-
Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood. Ensure eyewash stations and safety showers are readily accessible.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles or a face shield.
-
Storage: Store in a tightly sealed container under an inert atmosphere (nitrogen or argon). Keep in a cool (recommended 2-8 °C), dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[3]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Due to its toxicity, it should be treated as hazardous waste.
Conclusion
2-Amino-4-Ethylpyridine is a valuable heterocyclic building block with established utility and significant potential for future applications in medicinal chemistry and materials science. Its straightforward synthesis from common starting materials, combined with the versatile reactivity of its aminopyridine core, makes it an attractive intermediate for researchers. Proper understanding of its properties, safe handling procedures, and analytical validation is essential for its effective and responsible use in a research and development setting.
References
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